molecular formula C17H14N2O2S B1357013 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 337956-01-1

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1357013
M. Wt: 310.4 g/mol
InChI Key: ZYGLEMNSLODAAF-UHFFFAOYSA-N
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Description

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (2-DMA-TCA) is a synthetic organic compound composed of a diphenylamino group attached to a 4-methyl-1,3-thiazole-5-carboxylic acid moiety. It is a versatile compound with potential applications in a variety of fields, including pharmaceuticals, cosmetics, and materials science.

Scientific Research Applications

Synthesis and Crystal Structure

  • 2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been synthesized through reactions involving diphenylamine and benzoyl isothiocyanates. Their molecular structures were determined using single crystal X-ray diffraction methods, providing insights into their potential applications in material science and organic chemistry (Heydari et al., 2016).

Antimicrobial Activity

  • A study on the derivatives of this compound revealed significant antimicrobial activity against bacterial and fungal strains, including M. tuberculosis. This suggests potential use in developing new antimycobacterial agents (Nural et al., 2018).

Photophysical Characteristics

  • The compound's derivatives were used to create novel styryl chromophores, and their photophysical characteristics were evaluated. These findings are relevant for applications in the field of fluorescent dyes and materials science (Sekar et al., 2015).

Antibacterial Studies

  • New derivatives of 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid were synthesized and shown to possess antibacterial properties. This underscores their potential in medicinal chemistry for developing new antibacterial agents (Dulaimy et al., 2017).

Fungicidal and Antiviral Activities

  • Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid exhibited significant fungicidal and antiviral activities. This makes them promising candidates for agricultural and pharmaceutical applications (Fengyun et al., 2015).

Dye-Sensitized Solar Cells

  • The electrical and optical properties of organic dyes, including derivatives of 2-(diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, were studied for use in dye-sensitized solar cells, indicating their potential in renewable energy technologies (Zhang et al., 2018).

properties

IUPAC Name

4-methyl-2-(N-phenylanilino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-15(16(20)21)22-17(18-12)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLEMNSLODAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

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